
(2Z,4E)-2-Cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4E)-2-Cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of organic compounds known as amides, which are widely used in the synthesis of pharmaceuticals, agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of (2Z,4E)-2-Cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide is not fully understood. However, studies have suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation and angiogenesis, and disrupting the microtubule network.
Biochemical and Physiological Effects
Studies have shown that (2Z,4E)-2-Cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide can affect various biochemical and physiological processes in cancer cells. The compound has been shown to decrease the expression of various oncogenes, including c-Myc, Bcl-2, and cyclin D1, which are known to play a critical role in cancer development and progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of (2Z,4E)-2-Cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide is its high potency against cancer cells, making it a promising candidate for the development of new anticancer drugs. However, the compound also has some limitations, including its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on (2Z,4E)-2-Cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide. One potential direction is to investigate the compound's mechanism of action further to gain a better understanding of how it exerts its anticancer activity. Another direction is to explore the compound's potential applications in other fields, such as materials science and drug discovery. Finally, future research could focus on developing new analogs of the compound with improved pharmacokinetic properties and reduced toxicity.
Méthodes De Synthèse
The synthesis of (2Z,4E)-2-Cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide involves the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide as a catalyst. The resulting product is then treated with methoxyethylamine to obtain the final compound.
Applications De Recherche Scientifique
(2Z,4E)-2-Cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and materials science. The compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
(2Z,4E)-2-cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-22-10-9-17-15(19)13(11-16)7-4-6-12-5-2-3-8-14(12)18(20)21/h2-8H,9-10H2,1H3,(H,17,19)/b6-4+,13-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXDPWLXZPSSIM-VKIZFATHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC=CC1=CC=CC=C1[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\C=C\C1=CC=CC=C1[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

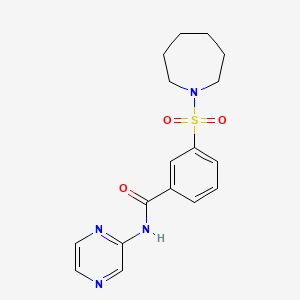
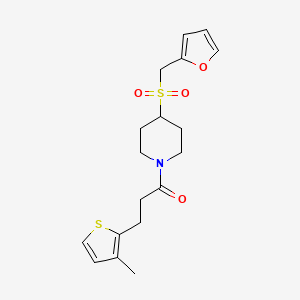
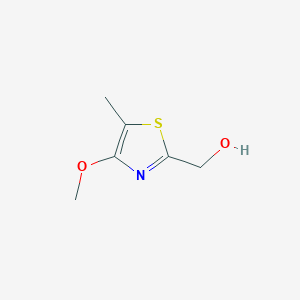
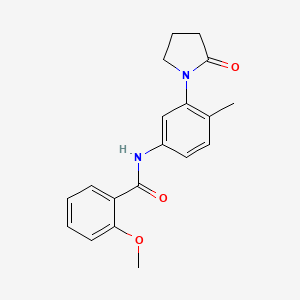
![N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2659984.png)
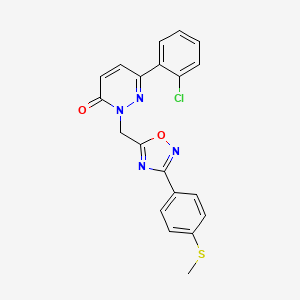
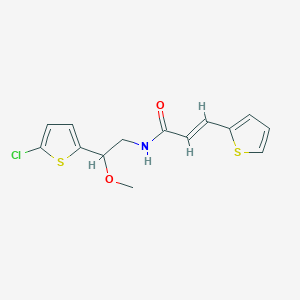
![7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2659988.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2659989.png)
amino}acetonitrile](/img/structure/B2659991.png)
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-(3,5-difluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2659994.png)
